molecular formula C16H18ClFN4O B2648141 [(3-ethyl-1,2-oxazol-5-yl)methyl]({[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride CAS No. 2445791-63-7

[(3-ethyl-1,2-oxazol-5-yl)methyl]({[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride

Cat. No.: B2648141
CAS No.: 2445791-63-7
M. Wt: 336.8
InChI Key: WROURYQCOOVRFK-UHFFFAOYSA-N
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Description

(3-ethyl-1,2-oxazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine hydrochloride is a synthetic organic compound. It features a combination of oxazole and pyrazole rings, which are known for their diverse biological activities. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-1,2-oxazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrazole intermediates, followed by their coupling through a series of reactions such as alkylation or amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as crystallization or chromatography, would be employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-1,2-oxazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole or pyrazole derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-ethyl-1,2-oxazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3-ethyl-1,2-oxazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine hydrochloride
  • (3-ethyl-1,2-oxazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine hydrochloride

Uniqueness

(3-ethyl-1,2-oxazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(3-ethyl-1,2-oxazol-5-yl)-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O.ClH/c1-2-14-7-16(22-20-14)10-18-8-12-9-19-21(11-12)15-5-3-4-13(17)6-15;/h3-7,9,11,18H,2,8,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROURYQCOOVRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNCC2=CN(N=C2)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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